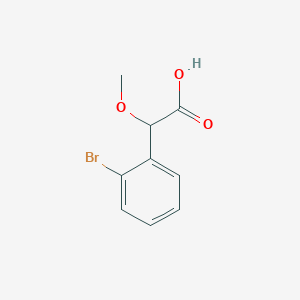

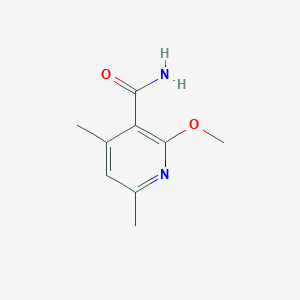

![molecular formula C19H24N2O3S2 B2947299 Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 496024-27-2](/img/structure/B2947299.png)

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate and its derivatives have been extensively researched for their synthesis methods and biological activities. One study by Faty et al. (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a similar compound. These compounds demonstrated notable antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Faty, Hussein, & Youssef, 2010).

Antimicrobial Potency

Another study by Mabkhot et al. (2015) focused on synthesizing derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate. They discovered that some derivatives were more potent than standard drugs like amphotericin B against certain fungal strains, indicating significant antimicrobial efficacy (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Gewald Reaction and Organocatalysis

A study by Abaee and Cheraghi (2013) utilized a four-component Gewald reaction under organocatalyzed aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene. This method highlights the compound’s role in facilitating novel synthetic pathways for thiophene derivatives (Abaee & Cheraghi, 2013).

Diverse Biological Applications

Narayana et al. (2006) synthesized derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibiting antibacterial, antifungal, and anti-inflammatory activities. This demonstrates the compound's versatility in pharmaceutical research (Narayana, Ashalatha, Raj, & Kumari, 2006).

Efficient One-Pot Synthesis

Li and Wang (2014) developed an efficient one-pot synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, illustrating the compound's utility in streamlining complex chemical syntheses (Li & Wang, 2014).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Nitric Oxide Synthase (NOS) enzymes , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets, the NOS enzymes, to produce nitric oxide (NO). NO is a gaseous signaling molecule that mediates various physiological processes, including vasodilation, neurotransmission, and immune response .

Biochemical Pathways

Nitric oxide is involved in numerous signaling pathways, including those related to vascular homeostasis, neurotransmission, and immune response .

Pharmacokinetics

Like many piperidine derivatives, it is expected to have good bioavailability

Result of Action

The production of nitric oxide as a result of the compound’s action can have various molecular and cellular effects. In macrophages, NO mediates tumoricidal and bactericidal actions . The specific effects would depend on the context and location of NO production.

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSLEWJPVYFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

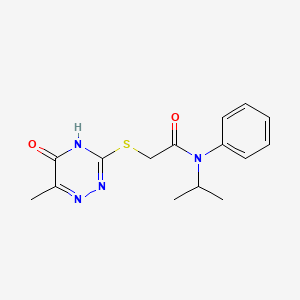

![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

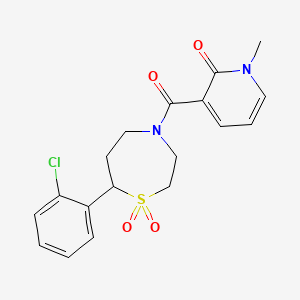

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

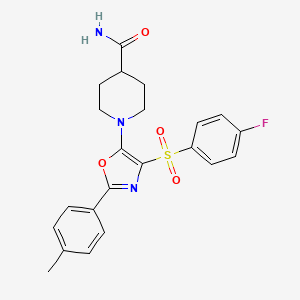

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)